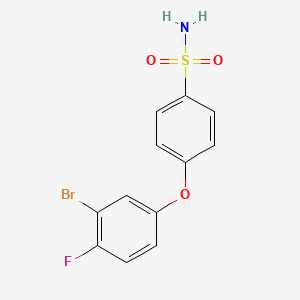
4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide” is a chemical compound with the CAS Number: 1551728-64-3 . It has a molecular weight of 346.18 and its IUPAC name is 4-(3-bromo-4-fluorophenoxy)benzenesulfonamide . The compound is a white to off-white solid .
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, has been achieved through the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The InChI code for the compound is 1S/C12H9BrFNO3S/c13-11-7-9 (3-6-12 (11)14)18-8-1-4-10 (5-2-8)19 (15,16)17/h1-7H, (H2,15,16,17) . The structure of the compound has been analyzed by X-ray diffraction .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 451.0±55.0 °C and a predicted density of 1.653±0.06 g/cm3 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Photodynamic Therapy in Cancer Treatment : The compound has been investigated for its use in photodynamic therapy, a treatment method for cancer. Specifically, its derivatives have shown potential as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties, which are crucial for this therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photocatalytic Applications : Another study focused on the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. This compound demonstrated properties suitable for photocatalytic applications, highlighting its potential in fields like environmental remediation and green chemistry (Öncül, Öztürk, & Pişkin, 2021).
Radiosynthesis of Medical Imaging Compounds : The compound also finds application in the radiosynthesis of complex molecules for medical imaging. Studies have shown the effectiveness of its derivatives in synthesizing compounds like 4-[¹⁸F]fluorophenol, a crucial intermediate for medical imaging agents (Helfer et al., 2013).
Carbonic Anhydrase Inhibitors : In medicinal chemistry, derivatives of 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide have been explored for their potential as carbonic anhydrase inhibitors. This could have implications in developing treatments for conditions like glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).
Progesterone Receptor Antagonists : Finally, its derivatives have been developed as novel nonsteroidal progesterone receptor antagonists. This discovery opens new pathways for treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
4-(3-bromo-4-fluorophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO3S/c13-11-7-9(3-6-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZNEKCLASPKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2806669.png)
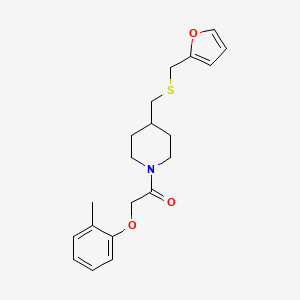

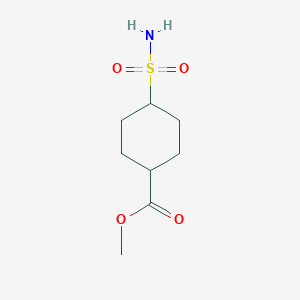


![3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline](/img/structure/B2806680.png)
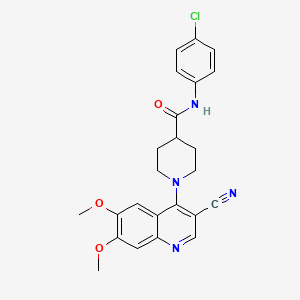
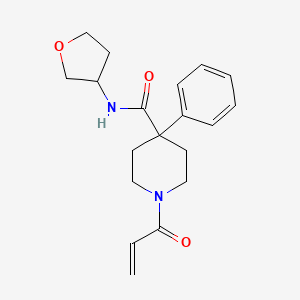
![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2806684.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2806685.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B2806688.png)
